molecular formula C8H8N2O B022262 2-(But-3-yn-1-yloxy)pyrimidine CAS No. 111097-47-3

2-(But-3-yn-1-yloxy)pyrimidine

Cat. No. B022262
CAS RN: 111097-47-3
M. Wt: 148.16 g/mol
InChI Key: MQNQKDMXJFRITO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-3-yn-1-yloxy)pyrimidine, also known as B3YP, is a pyrimidine derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to exhibit unique biochemical and physiological effects, which make it a promising candidate for various research studies.

Mechanism of Action

The mechanism of action of 2-(But-3-yn-1-yloxy)pyrimidine is not yet fully understood. However, it has been suggested that 2-(But-3-yn-1-yloxy)pyrimidine may act as a nucleotide analog and inhibit DNA replication. 2-(But-3-yn-1-yloxy)pyrimidine has also been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
2-(But-3-yn-1-yloxy)pyrimidine has been shown to exhibit unique biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of tumor cells. 2-(But-3-yn-1-yloxy)pyrimidine has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-(But-3-yn-1-yloxy)pyrimidine has been shown to exhibit antiviral activity by inhibiting the replication of certain viruses.

Advantages and Limitations for Lab Experiments

2-(But-3-yn-1-yloxy)pyrimidine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits unique properties that make it a promising candidate for various research studies. However, 2-(But-3-yn-1-yloxy)pyrimidine also has some limitations. It is a relatively new compound, and its mechanism of action is not yet fully understood. Furthermore, 2-(But-3-yn-1-yloxy)pyrimidine may exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(But-3-yn-1-yloxy)pyrimidine. One area of research could be to further investigate the mechanism of action of 2-(But-3-yn-1-yloxy)pyrimidine and its potential as an anticancer agent. Another area of research could be to explore the use of 2-(But-3-yn-1-yloxy)pyrimidine as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, the synthesis of 2-(But-3-yn-1-yloxy)pyrimidine derivatives with improved properties could also be an area of future research. Overall, 2-(But-3-yn-1-yloxy)pyrimidine has the potential to be a valuable tool in scientific research, and further investigation into its properties and applications is warranted.

Scientific Research Applications

2-(But-3-yn-1-yloxy)pyrimidine has been used in various scientific research studies due to its unique properties. It has been used as a synthetic intermediate in the preparation of various bioactive compounds such as antitumor agents, anti-inflammatory agents, and antiviral agents. 2-(But-3-yn-1-yloxy)pyrimidine has also been used as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, 2-(But-3-yn-1-yloxy)pyrimidine has been used as a ligand for the preparation of metal complexes that exhibit interesting properties such as luminescence and catalytic activity.

properties

CAS RN

111097-47-3

Product Name

2-(But-3-yn-1-yloxy)pyrimidine

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-but-3-ynoxypyrimidine

InChI

InChI=1S/C8H8N2O/c1-2-3-7-11-8-9-5-4-6-10-8/h1,4-6H,3,7H2

InChI Key

MQNQKDMXJFRITO-UHFFFAOYSA-N

SMILES

C#CCCOC1=NC=CC=N1

Canonical SMILES

C#CCCOC1=NC=CC=N1

synonyms

Pyrimidine, 2-(3-butynyloxy)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of but-3-yn-1-ol (4.59 g, 65.5 mmol) in 1,2-dimethoxyethane (120 mL) was added 60% sodium hydride (2.45 g, 61.1 mmol) under ice-cooling, and the mixture was stirred for 1 hr. A solution of 2-chloropyrimidine (5.00 g, 43.7 mmol) in tetrahydrofuran (30 mL) was added thereto, and the mixture was stirred at room temperature for 4 hr. The reaction solution was diluted with water, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=20/80→60/40) to give the title compound (5.18 g, yield 80%).
Quantity
4.59 g
Type
reactant
Reaction Step One
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.